N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by cyclization.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the quinazoline intermediate reacts with a piperidine derivative.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinazoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanesulfonamide group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Shares the quinazoline core but lacks the piperidine and cyclopropanesulfonamide groups.
1-[[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-4-[(1H-imidazol-4-yl)methyl]-2-thioxoimidazolidin-5-one: Contains a similar quinazoline and piperidine structure but with different functional groups.
Uniqueness
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-25-16-9-14-15(10-17(16)26-2)19-11-20-18(14)22-7-5-12(6-8-22)21-27(23,24)13-3-4-13/h9-13,21H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMEMIBMTXAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.